1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy-
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Overview
Description
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.2325 This compound is a derivative of methanonaphthalene, characterized by the presence of a methoxy group and a carbonitrile group
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the regiospecific triplet-sensitized photoisomerization of 2-cyanobenzonorbornadienes carrying methoxy aryl substituents.
Reaction Conditions: The photoisomerization process requires specific conditions, including the presence of a sensitizer and controlled light exposure to achieve the desired isomerization.
Industrial Production Methods:
Chemical Reactions Analysis
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The methoxy and carbonitrile groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Potential medicinal applications could include the development of new pharmaceuticals, although further research is needed to explore this potential.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- involves its interaction with molecular targets and pathways, although specific details are not well-documented. The compound’s effects are likely mediated through its chemical reactivity and ability to participate in various organic reactions.
Comparison with Similar Compounds
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- can be compared with other similar compounds, such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound lacks the methoxy and carbonitrile groups, making it less reactive in certain types of reactions.
2-Cyanobenzonorbornadiene: This compound is a precursor in the synthesis of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- and shares some structural similarities.
Methoxy-substituted naphthalenes: These compounds have similar methoxy groups but differ in their overall structure and reactivity.
Properties
CAS No. |
71906-50-8 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-9-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-15-12-4-2-3-10-11-6-8(13(10)12)5-9(11)7-14/h2-5,8,11H,6H2,1H3 |
InChI Key |
MOCHAKQBQWCEQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3CC2C(=C3)C#N |
Origin of Product |
United States |
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